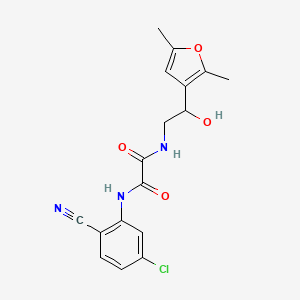
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS Number: 2309342-11-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4, with a molecular weight of 361.8 g/mol. The compound features a chloro-substituted phenyl ring and a furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₄ |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 2309342-11-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.
- Substitution Reaction : The introduction of the 5-chloro-2-cyanophenyl group occurs through a nucleophilic substitution reaction.
- Attachment of the Furan Ring : This is accomplished via another nucleophilic substitution where the furan derivative is introduced.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains.
-
Testing Against Pathogens : In a study evaluating related chloroacetamides, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that derivatives with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria .
- Gram-positive bacteria : Highly susceptible
- Gram-negative bacteria : Moderate susceptibility
- Yeast (C. albicans) : Variable effectiveness
The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular processes. The presence of functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of similar compounds:
- Quantitative Structure-Activity Relationship (QSAR) : The QSAR analysis performed on related oxalamides indicated that structural modifications greatly influence their antimicrobial efficacy. For instance, the position and type of substituents on the phenyl ring were critical in determining activity levels against various pathogens .
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZKNBRDINIPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













